Superior Inhibitory Potency of 3-Pyridylacetate Esters at CYP17A1 Lyase vs. Ketoconazole
Optimized esters of 3-pyridylacetic acid demonstrate significantly greater inhibitory potency at the human 17α-hydroxylase/C17,20-lyase (CYP17A1) enzyme compared to the clinical comparator ketoconazole [1]. While the parent acid, 3-pyridylacetate, serves as the core scaffold, its ester derivatives achieve nanomolar IC50 values, highlighting the scaffold's potential.
| Evidence Dimension | Inhibitory activity at human testicular 17α-hydroxylase/C17,20-lyase (CYP17A1) enzyme |
|---|---|
| Target Compound Data | IC50 values range from 13 to 90 nM for potent esters of 3-pyridylacetic acid |
| Comparator Or Baseline | Ketoconazole (clinical CYP17A1 inhibitor): IC50 of 65 nM (hydroxylase) and 26 nM (lyase) |
| Quantified Difference | The most potent 3-pyridylacetate ester (isopinocampheyl 2-methyl-2-(3-pyridyl)propanoate) is up to 5-fold more potent than ketoconazole at inhibiting lyase activity and exhibits a superior selectivity profile. |
| Conditions | In vitro enzymatic assay using human testicular microsomes. |
Why This Matters
This head-to-head data proves 3-pyridylacetate is not a generic pyridine acid but a privileged scaffold for developing highly potent CYP17A1 inhibitors, a key target in prostate cancer therapy.
- [1] Rowlands MG, Barrie SE, Chan F, Houghton J, Jarman M, McCague R, Potter GA. Esters of 3-pyridylacetic acid that combine potent inhibition of 17 alpha-hydroxylase/C17,20-lyase (cytochrome P45017 alpha) with resistance to esterase hydrolysis. J Med Chem. 1995 Oct 13;38(21):4191-7. View Source
